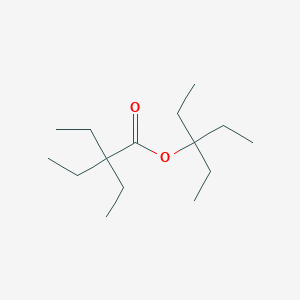
3-Ethylpentan-3-yl 2,2-diethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylpentan-3-yl 2,2-diethylbutanoate is a chemical compound with the molecular formula C14H28O2. It is an ester derived from 3-ethylpentan-3-ol and 2,2-diethylbutanoic acid. This compound is characterized by its branched structure, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylpentan-3-yl 2,2-diethylbutanoate typically involves the esterification reaction between 3-ethylpentan-3-ol and 2,2-diethylbutanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethylpentan-3-yl 2,2-diethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-ethylpentan-3-ol and 2,2-diethylbutanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 3-Ethylpentan-3-ol and 2,2-diethylbutanoic acid.
Reduction: 3-Ethylpentan-3-ol and 2,2-diethylbutanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
3-Ethylpentan-3-yl 2,2-diethylbutanoate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of 3-ethylpentan-3-yl 2,2-diethylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active alcohol and acid components. These components can then interact with various biological pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-Ethylpentan-3-yl acetate: An ester with a similar structure but different acid component.
2,2-Diethylbutyl acetate: Another ester with a similar acid component but different alcohol component.
3-Ethylpentan-3-yl propanoate: An ester with a similar alcohol component but different acid component.
Uniqueness
3-Ethylpentan-3-yl 2,2-diethylbutanoate is unique due to its specific combination of 3-ethylpentan-3-ol and 2,2-diethylbutanoic acid, which imparts distinct chemical and physical properties. Its branched structure and specific ester bond make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61666-32-8 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
3-ethylpentan-3-yl 2,2-diethylbutanoate |
InChI |
InChI=1S/C15H30O2/c1-7-14(8-2,9-3)13(16)17-15(10-4,11-5)12-6/h7-12H2,1-6H3 |
InChI Key |
OOSRBSJCCGOXBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C(=O)OC(CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


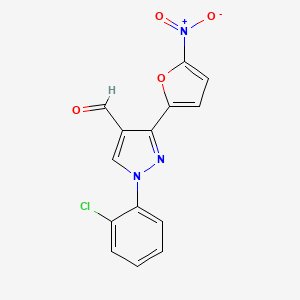
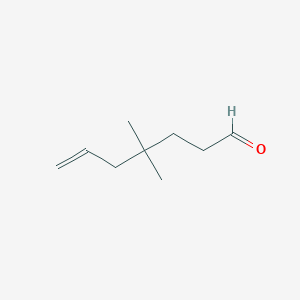
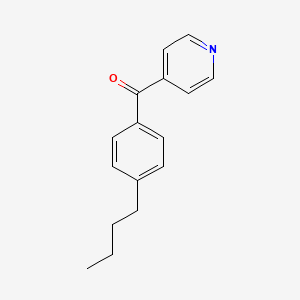

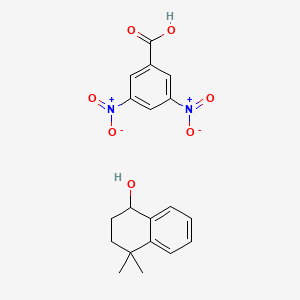
![N-[2-(4-Acetylphenyl)ethyl]-N-methylacetamide](/img/structure/B14567685.png)
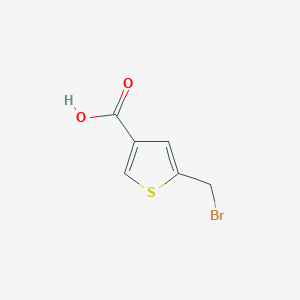
![1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]octan-1-one](/img/structure/B14567700.png)
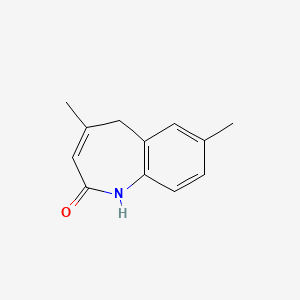
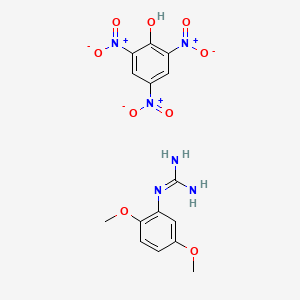
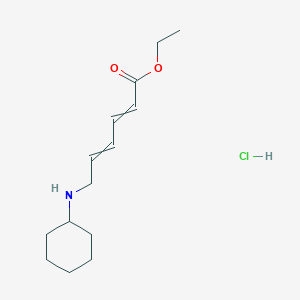
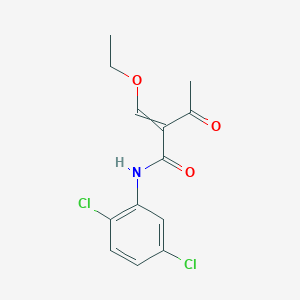

![Diethyl [4-cyclohexyl-2-(ethylamino)benzoyl]propanedioate](/img/structure/B14567730.png)
